molecular formula C21H22FN5O B2369692 2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 145938-41-6

2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No.: B2369692
CAS No.: 145938-41-6
M. Wt: 379.439
InChI Key: GKLMISPVSOJYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 145938-41-6) is a heterocyclic organic molecule with the molecular formula C₂₁H₂₂FN₅O and a molecular weight of 379.4 g/mol. It features a fused imidazo[1,2-c]quinazolinone core substituted with a 4-(4-fluorophenyl)piperazinylmethyl group.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-15-5-7-17(8-6-15)26-11-9-25(10-12-26)13-16-14-27-20(23-16)18-3-1-2-4-19(18)24-21(27)28/h1-8,16,23H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZHJSMFIZKCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound is as follows:

C17H20ClFN5O\text{C}_{17}\text{H}_{20}\text{Cl}\text{F}\text{N}_5\text{O}

This structure features a piperazine ring, which is known for enhancing pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Protein Kinases : The compound acts as an inhibitor of several protein kinases involved in cancer progression. Studies have shown that it can inhibit tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) with significant potency.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type IC50 Value (µM) Target/Pathway Reference
EGFR Inhibition15Tyrosine Kinase Inhibition
Antimicrobial20Broad-spectrum antimicrobial activity
Anticancer10Cytotoxicity against cancer cell lines

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves apoptosis induction through caspase activation.
  • Antimicrobial Screening : A series of derivatives based on this compound were synthesized and screened for antimicrobial activity. Most derivatives showed moderate to excellent inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential for treating bacterial infections.
  • Pharmacokinetics : Research into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics and a moderate half-life, which supports its potential for further development as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds have significant anticancer properties. The compound in focus exhibits promising activity against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in tumor growth and proliferation. Studies have shown that quinazoline derivatives can effectively target epidermal growth factor receptors (EGFR), which are often overexpressed in cancers such as lung and breast cancer.
  • Case Study : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. For instance, one study reported IC50 values around 15 nM for EGFR inhibition, showcasing its potency compared to standard chemotherapeutics like gefitinib .
Cell LineIC50 Value (nM)Reference
MCF-720.98
HepG218.79

Neuropharmacological Effects

The structural features of the compound suggest potential applications in treating neurological disorders.

  • Receptor Interaction : The piperazine moiety may facilitate interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
  • Case Study : Preliminary studies have indicated that similar compounds can exhibit anxiolytic and antidepressant-like effects in animal models. The modulation of neurotransmitter systems could provide a basis for further exploration of this compound in neuropharmacology.

Tyrosinase Inhibition

Another notable application is its role as a tyrosinase inhibitor, which is relevant in the treatment of hyperpigmentation disorders.

  • Mechanism : Tyrosinase is an enzyme critical for melanin production; inhibiting this enzyme can reduce pigmentation in conditions such as melasma or age spots.
  • Research Findings : A related study synthesized a quinazolinone derivative that inhibited tyrosinase activity with an IC50 of 120 μM. This suggests that the compound could be explored for cosmetic applications aimed at skin lightening .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparison with two structurally analogous compounds:

Structural Analogs

Compound Name Substituent on Piperazine Ring Molecular Formula Molecular Weight (g/mol) Availability/Research Status
2-{[4-(4-Fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS:145938-41-6) 4-Fluorophenyl C₂₁H₂₂FN₅O 379.4 Discontinued commercially
2-[(4-Benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one Benzyl Not explicitly stated (PubChem entry) ~385 (estimated) Limited data; structural analog referenced in PubChem
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-1H,2H,3H,5H-imidazo[1,2-c]quinazolin-5-one 2-Methoxyphenyl C₂₂H₂₄N₅O₂ 394.5 Detected in metabolite surveys

Key Structural and Functional Differences

The latter substituents may increase steric bulk or alter π-π stacking interactions with biological targets . The methoxy group in the third analog could improve solubility but may reduce CNS penetration due to increased polarity .

The benzyl-substituted analog (PubChem entry) lacks detailed pharmacological data but shares structural similarities with antipsychotic agents targeting dopamine or serotonin receptors .

Research Findings and Limitations

  • Target Compound: No peer-reviewed studies or binding affinity data were identified in the provided evidence. Its discontinuation implies unresolved challenges in development .
  • Benzyl and Methoxyphenyl Analogs: These derivatives highlight the structural flexibility of the imidazo[1,2-c]quinazolinone scaffold. The methoxy-substituted variant’s detection in metabolites suggests it may undergo specific biotransformation pathways, warranting further investigation .

Q & A

Q. What are the recommended synthetic routes for 2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-(4-fluorophenyl)piperazine with imidazo[1,2-c]quinazolinone precursors. Key steps include nucleophilic substitution and cyclization under anhydrous conditions (e.g., THF or DCM). For intermediates like [4-(4-fluorophenyl)piperazino]methyl derivatives, characterization should employ:
  • FT-IR to confirm functional groups (e.g., C-F stretch at ~1,100 cm⁻¹).
  • ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons near δ 7.0–7.5 ppm for fluorophenyl groups) .
  • Mass spectrometry (MS) for molecular ion validation.
    Recrystallization in solvents like C₂H₄Cl₂/CH₃OH (1:1 v/v) improves purity .

Q. How can researchers confirm the structural integrity of the imidazo[1,2-c]quinazolinone core in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving the fused heterocyclic system. For labs without crystallography access:
  • Use 2D NMR (COSY, HSQC) to map proton-carbon correlations, distinguishing imidazole (δ 7.2–8.0 ppm) and quinazolinone (δ 6.5–7.5 ppm) protons.
  • DSC/TGA analyzes thermal stability (melting points >150°C indicate high crystallinity) .

Q. What biological targets are hypothesized for this compound, and how can binding assays be designed?

  • Methodological Answer : The piperazine and fluorophenyl motifs suggest potential serotonin or dopamine receptor modulation. Initial screening:
  • In vitro receptor-binding assays using radiolabeled ligands (e.g., ³H-LSD for 5-HT receptors).
  • Molecular docking with receptor crystal structures (e.g., 5-HT₁A PDB: 6DW) to prioritize targets .
  • Dose-response curves (EC₅₀/IC₅₀) to quantify efficacy and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across assays)?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent effects). Mitigation strategies:
  • Standardize protocols : Use identical buffer systems (e.g., PBS pH 7.4) and DMSO concentrations (<0.1%).
  • Include positive controls (e.g., known receptor agonists/antagonists) to validate assay sensitivity .
  • Meta-analysis of replicate data (≥3 independent experiments) using ANOVA or mixed-effects models .

Q. What experimental designs are optimal for evaluating the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :
  • Abiotic studies : Assess hydrolysis (pH 5–9), photolysis (UV-Vis irradiation), and adsorption (e.g., soil column experiments).
  • Biotic studies : Use microbial consortia or activated sludge to quantify biodegradation (BOD₅/COD ratios).
  • Analytical tools : LC-MS/MS for trace quantification (LOD <1 ppb) in environmental matrices .

Q. How can computational methods enhance the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Combine in silico ADMET prediction (e.g., SwissADME, pkCSM) with molecular dynamics (MD) simulations :
  • Predict logP (target ~2–3 for CNS penetration) and CYP450 metabolism.
  • Use QM/MM to model metabolic pathways (e.g., oxidation at the piperazine nitrogen) .
  • Validate with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Q. What strategies address low yields in large-scale synthesis of the imidazo[1,2-c]quinazolinone core?

  • Methodological Answer : Optimize via DoE (Design of Experiments) :
  • Vary catalysts (e.g., Pd/C vs. CuI), solvents (polar aprotic vs. ethereal), and temperatures.
  • Monitor reaction progression with HPLC-UV (retention time alignment with standards).
  • Implement flow chemistry to improve heat/mass transfer and reduce side reactions .

Data Analysis & Theoretical Frameworks

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering). Resolve via:
  • Variable-temperature NMR to probe conformational flexibility.
  • DFT calculations (B3LYP/6-311+G**) to simulate spectra and compare with experimental data .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

  • Methodological Answer : Adopt the Quadripolar Model :
  • Theoretical pole : Link activity to receptor theory (e.g., induced-fit vs. lock-and-key models).
  • Epistemological pole : Validate hypotheses via knockout models (e.g., CRISPR-edited receptor cells).
  • Morphological pole : Correlate structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.